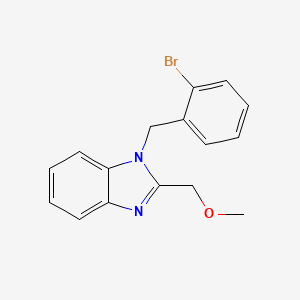
2-isobutyl-4-phenyl-1(2H)-phthalazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Phthalazinone derivatives are synthesized through various methods, including Mannich reactions and reactions with different hydrazines. For instance, 4-biphenyl-4-(2H)-phthalazin-1-one derivatives exhibit antimicrobial activity and are synthesized through reactions involving biphenyl-4-carbonyl benzoic acid with hydrazine hydrate, phenyl hydrazine, acetyl hydrazine, and benzoyl hydrazine in boiling dry benzene, leading to corresponding phthalazinone derivatives (Abubshait et al., 2011). Another approach involves the synthesis of 4-benzyl-1(2H)-phthalazinones and 2-aryl-3(2H)-1-benzal-isoindolinones through reactions that yield biologically active derivatives with antimicrobial properties (Bedair et al., 1987).
Molecular Structure Analysis
The molecular structure of phthalazinone derivatives is analyzed through spectroscopic and magnetic resonance techniques, providing insights into their complex structures. For instance, the polymer derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine and bis(4-fluorophenyl)sulfone showcases the application of 1H and 13C NMR for structural analysis (Paventi et al., 1996).
Chemical Reactions and Properties
Phthalazinone derivatives engage in a variety of chemical reactions, including Mannich reactions, and exhibit diverse chemical properties. For example, reactions with secondary amines and formaldehyde yield corresponding N-Mannich bases, demonstrating the versatility of phthalazinone compounds in chemical synthesis (Mustafa et al., 1964).
Physical Properties Analysis
The physical properties of phthalazinone derivatives, such as solubility and thermal stability, are significant for their applications in materials science. Polymers from 4-(4-hydroxyphenyl)phthalazin-1-one, for instance, demonstrate high thermal stability and glass transition temperatures, underscoring the potential of phthalazinone derivatives in creating high-performance materials (Berard et al., 1994).
Chemical Properties Analysis
The chemical properties of phthalazinone derivatives are explored through their reactions and the resulting compounds' functionalities. Novel antiasthmatic agents with dual activities of thromboxane A2 synthetase inhibition and bronchodilation exemplify the therapeutic potential of phthalazinone derivatives, highlighting their importance in medicinal chemistry (Yamaguchi et al., 1993).
科学的研究の応用
Reproductive Toxic Potential of Phthalate Compounds
Phthalates, including compounds structurally related to 2-isobutyl-4-phenyl-1(2H)-phthalazinone, have been widely studied for their reproductive toxic potential. Research indicates that exposure to certain phthalates can lead to a decline in fertility, variations in accessory sex organs, and female reproductive disorders. Transitional phthalates, such as di-butyl phthalate and benzyl butyl phthalate, have shown adverse effects on both male and female reproductive systems in animal models. Efforts are underway to develop non-toxic alternatives to these compounds and rationalize their use, especially where human reproduction is concerned (Sedha et al., 2021).
Phthalic Acid Esters in Nature and Their Biological Activities
Another research area explores phthalic acid esters (PAEs), which are structurally related to 2-isobutyl-4-phenyl-1(2H)-phthalazinone, focusing on their natural occurrence and biological activities. These compounds have been detected in various natural sources, including plants, algae, and microorganisms. PAEs exhibit allelopathic, antimicrobial, and insecticidal activities, which suggest their role in the ecological competitiveness of plants and microorganisms. The environmental entry of synthetic PAEs might disrupt the metabolic processes of these communities, indicating the need for further studies to elucidate the underlying mechanisms and ecological consequences (Huang et al., 2021).
Therapeutic Effects of Chemical Chaperones
Research into chemical chaperones, such as 4-phenylbutyric acid, which shares functional similarities with 2-isobutyl-4-phenyl-1(2H)-phthalazinone, has shown promising therapeutic effects in maintaining proteostasis. These compounds prevent protein misfolding, alleviate endoplasmic reticulum stress, and may attenuate various pathologies by assisting in proper protein folding in the endoplasmic reticulum. This mechanism of action underscores the potential of chemical chaperones in treating diseases related to protein misfolding and aggregation (Kolb et al., 2015).
特性
IUPAC Name |
2-(2-methylpropyl)-4-phenylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13(2)12-20-18(21)16-11-7-6-10-15(16)17(19-20)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXIBLBDRWCOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668750 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-isobutyl-4-phenylphthalazin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)
![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)

![N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5553570.png)



![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)

![N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)



![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)